Dibutyl phenylpropanedioate
CAS No.: 65300-48-3
Cat. No.: VC19367876
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65300-48-3 |
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Molecular Formula | C17H24O4 |
Molecular Weight | 292.4 g/mol |
IUPAC Name | dibutyl 2-phenylpropanedioate |
Standard InChI | InChI=1S/C17H24O4/c1-3-5-12-20-16(18)15(14-10-8-7-9-11-14)17(19)21-13-6-4-2/h7-11,15H,3-6,12-13H2,1-2H3 |
Standard InChI Key | PWPXGJXZBFVVEQ-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(=O)C(C1=CC=CC=C1)C(=O)OCCCC |
Introduction
Structural and Molecular Characteristics of Dibutyl Phenylpropanedioate
Dibutyl phenylpropanedioate (C<sub>17</sub>H<sub>24</sub>O<sub>4</sub>) consists of a central malonic acid backbone substituted with a phenyl group at the C2 position and two butyl ester groups at the C1 and C3 positions. The phenyl ring introduces aromatic rigidity, while the butyl chains enhance lipophilicity compared to shorter-chain analogs like diethyl phenylmalonate (LogP = 3.09) . Theoretical molecular weight calculations yield 292.37 g/mol, consistent with malonate esters of similar complexity .
The ester’s stereoelectronic profile favors nucleophilic attack at the carbonyl carbons, a feature exploited in condensation reactions. Substituent effects from the phenyl group may stabilize enolate intermediates, as observed in asymmetric synthesis using 2-arylmalonates . Comparative structural data for related compounds are summarized in Table 1.
Table 1: Comparative Properties of Malonate Esters
*Estimated values based on alkyl chain elongation and group contribution methods.
Synthetic Pathways and Optimization Strategies
Esterification of Phenylpropanedioic Acid
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Transesterification: Reacting dimethyl or diethyl phenylmalonate with butanol in the presence of titanium(IV) isopropoxide, leveraging the higher volatility of methanol/ethanol for equilibrium shifting .
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Alkylation of Malonate Salts: Treatment of disodium phenylpropanedioate with butyl bromide in polar aprotic solvents (e.g., DMF), a method demonstrated for diethyl analogs in 47–63% yields .
Palladium-Catalyzed Coupling Reactions
Aryl halides can undergo coupling with dialkyl malonates via Pd(0)-catalyzed reactions. For example, hexafluorobenzene reacts with sodium diethyl malonate to form diethyl 2-(perfluorophenyl)malonate in 47% yield . Adapting this protocol using phenyl halides and dibutyl malonate may provide access to the target compound, though fluorinated substrates exhibit distinct electronic effects.
Reactivity and Functional Group Transformations
Enolate Formation and Alkylation
The compound’s α-hydrogens exhibit acidity (pK<sub>a</sub> ≈ 13–15) amenable to deprotonation with bases like LDA or KOtBu. Subsequent alkylation with electrophiles (e.g., alkyl halides) enables chain elongation, a strategy employed in synthesizing γ-keto esters and heterocycles . Steric hindrance from the butyl groups may slow reaction kinetics compared to methyl or ethyl analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
Diethyl phenylmalonate derivatives serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiepileptics . Dibutyl phenylpropanedioate’s enhanced lipophilicity could improve blood-brain barrier penetration in central nervous system (CNS) drug candidates. Additionally, its malonate core aligns with kinase inhibitor scaffolds, such as 4,6-diphenylpyrimidin-2-amine derivatives investigated for Aurora kinase A inhibition .
Coordination Chemistry
Malonate esters act as ligands in heterometallic complexes. Fluorinated variants, for instance, form stable coordination polymers with lanthanides . The butyl chains in dibutyl phenylpropanedioate may facilitate solubility in nonpolar solvents, advantageous for catalytic applications requiring phase-transfer conditions.
Polymer Science
As a diester, the compound could function as a plasticizer or crosslinking agent in polyesters. Its thermal stability (predicted decomposition temperature >250°C) suits high-temperature processing, though compatibility with common polymers like PVC remains untested.
Challenges and Future Directions
Current limitations in dibutyl phenylpropanedioate research include:
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Synthetic Yield Optimization: Transesterification and alkylation methods rarely exceed 60% yields, necessitating catalyst screening (e.g., ZnCl<sub>2</sub> or ionic liquids).
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Hydrolysis Resistance: Developing selective hydrolysis protocols to access phenylpropanedioic acid without decarboxylation.
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Toxicity Profiling: Butyl esters may pose higher environmental persistence than shorter-chain analogs, requiring ecotoxicological studies.
Future work should prioritize catalytic asymmetric synthesis to access enantiopure derivatives for chiral drug synthesis. Additionally, computational modeling (DFT, MD) could predict reactivity patterns and guide experimental design.
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